(S)-2-(phenoxymethyl)pyrrolidine hydrochloride (S)-2-(phenoxymethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 174213-52-6
VCID: VC0177320
InChI: InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1
SMILES: C1CC(NC1)COC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.705

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride

CAS No.: 174213-52-6

Cat. No.: VC0177320

Molecular Formula: C11H16ClNO

Molecular Weight: 213.705

* For research use only. Not for human or veterinary use.

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride - 174213-52-6

Specification

CAS No. 174213-52-6
Molecular Formula C11H16ClNO
Molecular Weight 213.705
IUPAC Name (2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1
Standard InChI Key ZQZPNGMXJUGQPP-PPHPATTJSA-N
SMILES C1CC(NC1)COC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification

(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride is a chiral compound with specific stereochemistry at the C-2 position of the pyrrolidine ring. The compound can be identified through several standard chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride

ParameterValue
CAS Number174213-52-6
IUPAC Name(2S)-2-(phenoxymethyl)pyrrolidine hydrochloride
Molecular FormulaC₁₁H₁₆ClNO
InChI1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1
InChI KeyZQZPNGMXJUGQPP-PPHPATTJSA-N

The compound exists as the hydrochloride salt of (S)-2-(phenoxymethyl)pyrrolidine, making it more stable and often more suitable for pharmaceutical applications than the free base form .

Structural Features

The molecule consists of three key structural components:

  • A pyrrolidine ring with S-configuration at the C-2 position

  • A phenoxy (C₆H₅O-) group

  • A methylene (-CH₂-) linker connecting the pyrrolidine and phenoxy groups

The hydrochloride portion forms an ionic bond with the basic nitrogen atom of the pyrrolidine ring, resulting in a positively charged pyrrolidinium center balanced by a chloride counterion .

Stereochemistry

The compound features a stereogenic center at the C-2 position of the pyrrolidine ring, with the S-configuration being essential to its specific biological and chemical properties. This stereochemistry distinguishes it from its enantiomer, (R)-2-(phenoxymethyl)pyrrolidine, which has different chemical properties and potentially different biological activities .

The S-enantiomer has the phenoxymethyl group positioned in a specific spatial orientation relative to the pyrrolidine ring, which can be critical for molecular recognition in biological systems and for its application in asymmetric synthesis .

Synthesis and Preparation

Stereoselective Methods

For the preparation of optically pure compounds like (S)-2-(phenoxymethyl)pyrrolidine hydrochloride, several approaches may be employed:

  • Use of chiral starting materials from the natural chiral pool

  • Resolution of racemic mixtures

  • Asymmetric catalysis

  • Enzymatic or biocatalytic processes

The choice of method depends on factors such as scale, desired optical purity, cost considerations, and available starting materials .

Chemical Reactivity and Applications

Reactivity Profile

(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride contains several reactive functional groups:

  • The basic nitrogen of the pyrrolidine ring (though partially neutralized in the salt form)

  • The ether linkage of the phenoxy group

  • The aromatic phenyl ring

These functional groups provide multiple sites for potential chemical transformations, making the compound versatile in various synthetic applications .

Applications in Organic Synthesis

The compound has potential applications as:

  • A chiral auxiliary in asymmetric synthesis

  • A building block for the synthesis of more complex pharmaceutical compounds

  • A precursor for the preparation of ligands for asymmetric catalysis

  • A structural element in the synthesis of biologically active compounds with specific spatial configurations

Analytical Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods, particularly those utilizing chiral stationary phases, would be valuable for:

  • Determining the enantiomeric purity of the compound

  • Assessing the presence of potential synthetic impurities

  • Quantitative analysis in formulations or biological samples

These methods are especially important for confirming the stereochemical purity of the compound, as the presence of the R-enantiomer would be considered an impurity that could affect its intended applications .

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